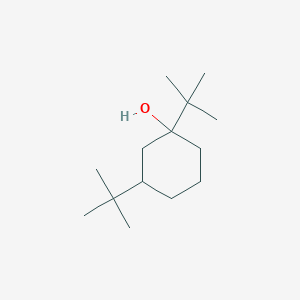
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is an organic compound with the molecular formula C14H28O. It is a derivative of cyclohexanol, where two hydrogen atoms are replaced by tert-butyl groups at the 1 and 3 positions. This compound is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- can be synthesized through several methods. One common method involves the alkylation of cyclohexanol with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of phenol to cyclohexanol, followed by alkylation with tert-butyl chloride. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone derivatives.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-
- Cyclohexane, 1,3-bis(1,1-dimethylethyl)-
- Cyclohexanol, 2-(1,1-dimethylethyl)-
Uniqueness
Cyclohexanol, 1,3-bis(1,1-dimethylethyl)- is unique due to the specific positioning of the tert-butyl groups, which significantly influences its chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
83697-11-4 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
1,3-ditert-butylcyclohexan-1-ol |
InChI |
InChI=1S/C14H28O/c1-12(2,3)11-8-7-9-14(15,10-11)13(4,5)6/h11,15H,7-10H2,1-6H3 |
Clé InChI |
ILERTBUHIAXJSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCC(C1)(C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




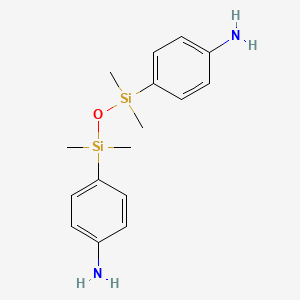


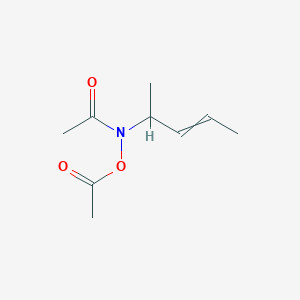
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
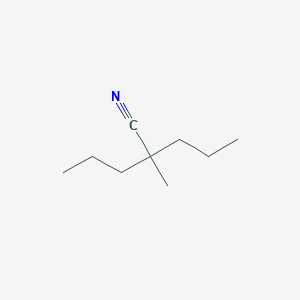
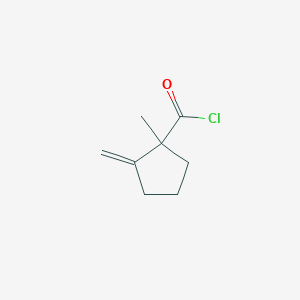
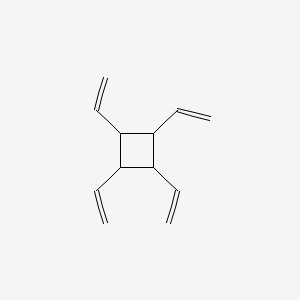
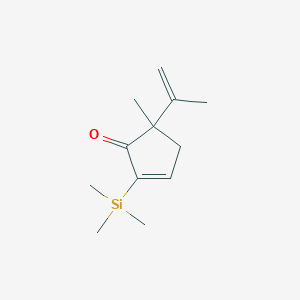
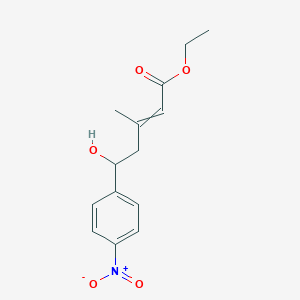

![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoic acid](/img/structure/B14411840.png)
